molecular formula C17H19BrN2O3S B2726260 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide CAS No. 1705038-10-3

2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2726260
CAS No.: 1705038-10-3
M. Wt: 411.31
InChI Key: MAAFROJXLBUYLS-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a hydroxy group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of an indole derivative followed by sulfonamide formation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce ketones .

Scientific Research Applications

2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-hydroxyethyl)benzenesulfonamide
  • N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide
  • 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its combination of a bromine atom, a hydroxy group, and an indole moiety. This combination provides a versatile scaffold for further chemical modifications and enhances its potential biological activity .

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-19-24(22,23)17-5-3-2-4-14(17)18/h2-7,10,16,19,21H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAFROJXLBUYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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